

Personal protective equipment for handling DREADD agonist 21

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Compound of Interest

Compound Name: DREADD agonist 21

Cat. No.: B1670941 Get Quote

Essential Safety and Handling Guide for DREADD Agonist 21

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling **DREADD agonist 21**. It offers procedural, step-by-step guidance for safe operational use and disposal.

Hazard Identification and Classification

DREADD agonist 21 is classified with the following hazards according to the Globally Harmonized System (GHS)[1]:

- Acute toxicity, oral (Category 4), H302: Harmful if swallowed.[1]
- Skin corrosion/irritation (Category 2), H315: Causes skin irritation.[1]
- Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.[1]
- Specific target organ toxicity, single exposure (Category 3), H335: May cause respiratory irritation.[1]

The signal word for this substance is "Warning".

Personal Protective Equipment (PPE)



To ensure personal safety, the following personal protective equipment must be worn when handling **DREADD agonist 21**:

PPE Category	Specification	
Eye/Face Protection	Wear chemical safety goggles or a face shield.	
Skin Protection	Wear protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing.	
Respiratory Protection	Use only in a well-ventilated area with appropriate exhaust ventilation. If dust or aerosols are generated, a respirator may be necessary.	

Operational and Handling Plan

Safe Handling Procedures:

- · Avoid contact with skin and eyes.
- Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.
- Do not eat, drink, or smoke when using this product.
- · Wash hands thoroughly after handling.
- Use only outdoors or in a well-ventilated area.
- Store in a well-ventilated place and keep the container tightly closed.
- Store in a locked-up location.

First Aid Measures:

• If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.



- If on skin: Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse.
- If inhaled: Remove the person to fresh air and keep at rest in a position comfortable for breathing.
- If swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician.

Accidental Release Measures:

- Evacuate personnel to safe areas.
- Wear full personal protective equipment.
- Ensure adequate ventilation.
- Prevent further leakage or spillage if safe to do so. Keep the product away from drains and water courses.
- For liquid spills, absorb with a finely-powdered liquid-binding material (e.g., diatomite, universal binders).
- Decontaminate surfaces and equipment by scrubbing with alcohol.
- Dispose of contaminated material according to disposal protocols.

Disposal Plan

Dispose of the contents and container in accordance with all applicable local, state, and federal regulations. Contaminated packaging should also be recycled or disposed of according to these regulations.

Quantitative Data Summary

The following table summarizes key quantitative data for **DREADD agonist 21**.



Parameter	Value	Species/System	Reference
hM3Dq EC50	1.7 nM	In vitro	
hM1Dq pEC50	8.91	In vitro	_
hM4Di pEC50	7.77	In vitro	
H1 Receptor Ki	6 nM		-
5HT2A Receptor Ki	66 nM		
5HT2C Receptor Ki	170 nM		
α1A Adrenergic Receptor Ki	280 nM		
Plasma Protein Binding	95.1%	Mouse	_
Brain Protein Binding	95%	Mouse	-

Experimental Protocols

In Vivo Mouse Feeding Studies Protocol: A study on the in-vivo effects of **DREADD agonist 21** involved the following protocol for mouse handling and feeding studies:

- Male mice (10-12 weeks old) were singly housed for at least 2.5 weeks post-surgery.
- To reduce stress, mice were handled for 10 consecutive days before the assay.
- Feeding studies were conducted in the home cages with ad libitum food access.
- Home cages were changed daily to eliminate residual food crumbs in the bedding.
- **DREADD agonist 21** was administered at doses as low as 0.3 mg/kg via intraperitoneal (i.p.) injection to achieve a free brain concentration of approximately 1.7 nM. Doses did not exceed 3 mg/kg to minimize potential off-target actions.

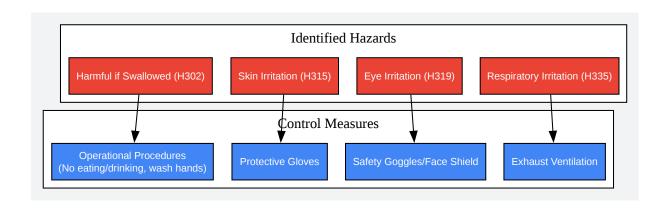
Visualizations





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Caption: Workflow for safely handling DREADD agonist 21.



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Caption: Relationship between hazards and control measures.

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References

- 1. file.medchemexpress.com [file.medchemexpress.com]
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